molecular formula C10H10ClFO B1423548 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one CAS No. 176548-89-3

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one

Cat. No.: B1423548
CAS No.: 176548-89-3
M. Wt: 200.64 g/mol
InChI Key: JOYMXRQJCIZXRF-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is an organic compound with the molecular formula C10H10ClFO. It is a fine chemical intermediate used in various organic synthesis processes. This compound is characterized by its unique structure, which includes a chloro group, a fluoro group, and two methyl groups attached to a phenyl ring, making it a versatile building block in chemical research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one typically involves the reaction of 4-fluoro-3,5-dimethylbenzaldehyde with chloroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroacetyl chloride .

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of automated systems ensures consistent quality and higher yields .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is used in various scientific research applications, including:

    Chemistry: As a building block in the synthesis of more complex organic molecules.

    Biology: In the study of enzyme inhibition and protein-ligand interactions.

    Medicine: As an intermediate in the synthesis of pharmaceutical compounds.

    Industry: In the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one involves its interaction with nucleophiles, leading to the formation of various substituted products. The chloro group acts as a leaving group, facilitating nucleophilic attack. The fluoro and methyl groups influence the reactivity and selectivity of the compound in different reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-(3,4-difluorophenyl)ethan-1-one
  • 2-Chloro-1-(4-fluorophenyl)ethan-1-one
  • 2-Chloro-1-(4-methylphenyl)ethan-1-one

Uniqueness

2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethan-1-one is unique due to the presence of both fluoro and methyl groups on the phenyl ring, which provides distinct electronic and steric properties. These properties make it a valuable intermediate in the synthesis of compounds with specific biological and chemical activities .

Properties

IUPAC Name

2-chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-6-3-8(9(13)5-11)4-7(2)10(6)12/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOYMXRQJCIZXRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1F)C)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101239708
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176548-89-3
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176548-89-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Chloro-1-(4-fluoro-3,5-dimethylphenyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101239708
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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